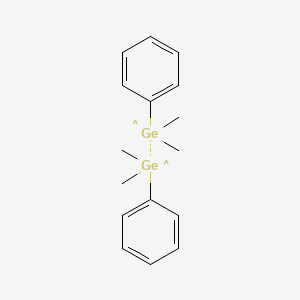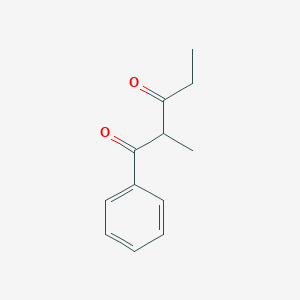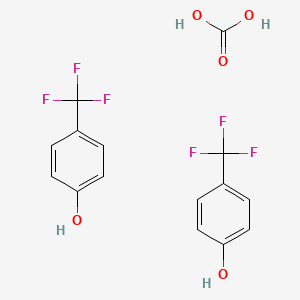
Carbonic acid;4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;4-(trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is an organic compound with the molecular formula C7H5F3O. It is a derivative of phenol where a trifluoromethyl group is substituted at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)phenol typically involves the trifluoromethylation of phenol. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)phenol often involves more efficient and scalable methods. One such method includes the use of trifluoromethylation reagents like trifluoromethyl sulfonic acid or trifluoromethyl sulfonyl chloride. These reagents react with phenol under controlled conditions to produce the desired compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroquinones, and various substituted phenols.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethyl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzotrifluoride: Similar in structure but lacks the carbonic acid group.
Trifluoromethylphenol: Variants with different positions of the trifluoromethyl group on the phenol ring.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings without hydroxyl groups.
Uniqueness
4-(Trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents.
Propiedades
Número CAS |
20481-28-1 |
|---|---|
Fórmula molecular |
C15H12F6O5 |
Peso molecular |
386.24 g/mol |
Nombre IUPAC |
carbonic acid;4-(trifluoromethyl)phenol |
InChI |
InChI=1S/2C7H5F3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |
Clave InChI |
QKYWNWHCSOGTBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)O.C1=CC(=CC=C1C(F)(F)F)O.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


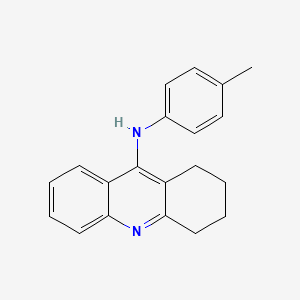
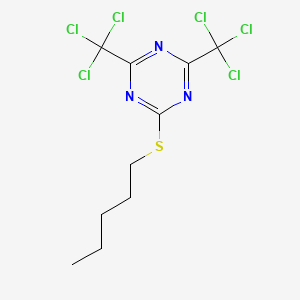
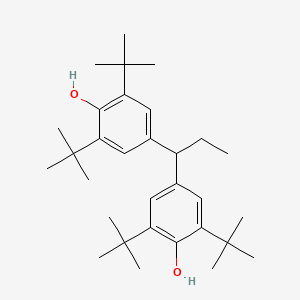
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
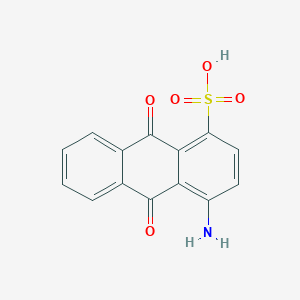
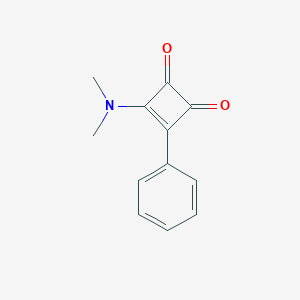
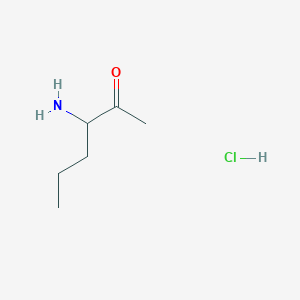
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
